2-(2-aminopyrimidin-4-yl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
Properties
IUPAC Name |
2-(2-aminopyrimidin-4-yl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-9-15(22)13(14-6-7-20-18(19)21-14)8-12-10-4-2-3-5-11(10)17(23)24-16(9)12/h6-8,22H,2-5H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHHAVRWGWWRJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C3=NC(=NC=C3)N)C4=C(CCCC4)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminopyrimidin-4-yl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:
Formation of Benzylidene Acetones: The initial step involves the condensation of appropriate aldehydes with acetones to form benzylidene acetones.
Cyclization and Aromatization: The benzylidene acetones undergo cyclization and aromatization to form the core benzo[c]chromenone structure.
Introduction of Aminopyrimidine Moiety: The aminopyrimidine group is introduced through a series of reactions involving ammonium thiocyanates and suitable amines.
Final Modifications: The final steps involve methylation, oxidation, and other modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminopyrimidin-4-yl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the benzo[c]chromenone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-(2-aminopyrimidin-4-yl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitrypanosomal and antiplasmodial agent, making it a candidate for the treatment of diseases like sleeping sickness and malaria.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of 2-(2-aminopyrimidin-4-yl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Protein Interactions: It can interact with proteins involved in cellular processes, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related compounds highlights key differences in substituents, scaffold rigidity, and physicochemical properties:
Key Observations
Scaffold Rigidity: The benzo[c]chromenone core in the target compound provides greater conformational rigidity compared to monocyclic pyrimidinones (e.g., tetrahydropyrimidin-2-one in ), which may improve target selectivity but reduce metabolic flexibility.
Substituent Effects: The 2-aminopyrimidine group offers hydrogen-bond donor/acceptor sites absent in piperazinylmethyl analogs (e.g., ), making it suitable for interactions with ATP-binding pockets. Methyl and hydroxyl groups at positions 3 and 4 modulate electronic effects and solubility, contrasting with halogenated derivatives (e.g., ) that prioritize hydrophobic interactions.
Heterocyclic Diversity: Thieno-, thiazolo-, and isoxazole-containing analogs () introduce sulfur or nitrogen-rich systems, which may confer unique redox or metal-chelating properties but increase synthetic complexity.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely employs methodologies similar to microwave-assisted routes described for thienopyrimidinones (e.g., ), though regioselective functionalization of the benzo[c]chromenone core may require tailored conditions.
- Druglikeness: Compared to perchlorate salts of pyrimidinones (), the neutral, non-ionic nature of the target compound may improve membrane permeability.
Biological Activity
The compound 2-(2-aminopyrimidin-4-yl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a derivative of the benzo[c]chromen scaffold, which has garnered attention due to its potential therapeutic applications. This article aims to summarize the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O3 |
| Molecular Weight | 272.30 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC(=O)OC2=C(C(=C(C=C12)C3=NC(=NC=C3)N)O)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Protein Kinases Inhibition : The compound has been shown to inhibit specific protein kinases, disrupting cellular signaling pathways that are critical for cancer cell proliferation. This inhibition leads to the induction of apoptosis in cancer cells.
- Phosphodiesterase (PDE) Inhibition : It has been evaluated for its potential as a phosphodiesterase inhibitor. For example, related compounds have demonstrated significant inhibitory effects on PDE2 with an IC50 value of approximately 3.67 μM .
Anticancer Activity
Research indicates that derivatives of the benzo[c]chromen scaffold exhibit promising anticancer properties. The mechanism involves:
- Induction of Apoptosis : The compound promotes programmed cell death in various cancer cell lines by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : It can induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects:
- Neuroprotection Against Oxidative Stress : Studies have shown that it can protect neuronal cells (e.g., HT-22 cells) from cytotoxicity induced by oxidative stress agents like corticosterone .
- Enhancement of Neuronal Viability : The compound has been reported to significantly increase cell viability in a dose-dependent manner in neurotoxic environments .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their mechanisms:
- Study on PDE Inhibition : A study evaluated various derivatives for their PDE inhibitory activities and found that modifications in the alkyl groups significantly affected their potency. For instance, certain alkane substitutions enhanced the inhibitory activity against PDEs .
- In Vitro Cell Assays : In vitro assays demonstrated that compounds similar to this compound could effectively protect neuronal cells from damage caused by stressors like corticosterone .
Q & A
Q. What are the primary synthetic routes for preparing 2-(2-aminopyrimidin-4-yl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, and what analytical methods validate its purity?
Methodological Answer: The compound’s synthesis typically involves multi-step heterocyclic coupling. A plausible route includes:
Pyrimidine Core Formation : Condensation of 2-aminopyrimidine derivatives with ketones or aldehydes under acidic conditions (e.g., HCl/ethanol) to introduce the aminopyrimidinyl moiety .
Chromenone Assembly : Cyclization of substituted dihydroxyacetophenones with cyclic ketones (e.g., cyclohexanone derivatives) via acid-catalyzed intramolecular esterification .
Coupling : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to link the pyrimidine and chromenone subunits .
Q. Validation Methods :
Q. What are the reported biological activities of structurally analogous compounds, and how do they inform hypotheses about this compound’s mechanism of action?
Methodological Answer: Analogous pyrimidine-chromenone hybrids exhibit:
- Antimicrobial Activity : Inhibition of bacterial DNA gyrase (e.g., MIC = 2–8 µg/mL against S. aureus) via pyrimidine ring intercalation .
- Anticancer Activity : Caspase-3 activation in breast cancer cells (IC = 1.5–3.0 µM) linked to chromenone’s ROS generation .
Hypothesis for Target Compound :
The hydroxyl group at C3 may enhance hydrogen bonding with target enzymes (e.g., topoisomerase II), while the tetrahydrobenzo ring could improve membrane permeability. Preliminary assays should prioritize kinase inhibition (e.g., EGFR, VEGFR2) and apoptosis markers .
Advanced Research Questions
Q. How can contradictory data on the compound’s solubility and bioavailability be resolved in preclinical studies?
Methodological Answer: Contradictions often arise from:
Q. Resolution Strategies :
- Prodrug Design : Acetylation of the C3 hydroxyl to improve lipophilicity (e.g., logP increase by 0.5 units) .
- Nanocarriers : Encapsulation in PLGA nanoparticles (size: 150–200 nm) to enhance plasma half-life .
Q. What computational and experimental approaches are optimal for elucidating structure-activity relationships (SAR) of this compound?
Methodological Answer: Computational :
- Molecular Docking : AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key residues: Lys745 (hydrogen bonding with pyrimidine-NH) .
- QSAR Modeling : Use Hammett constants (σ) for substituents to predict electronic effects on activity .
Q. Experimental :
- Analog Synthesis : Vary substituents (e.g., replace C4 methyl with ethyl or halogen) and assay cytotoxicity (MTT) and kinase inhibition (IC) .
Q. Example SAR Findings :
| Substituent Modification | Biological Impact |
|---|---|
| C4 Methyl → Ethyl | 20% ↑ cytotoxicity (MCF-7) |
| C3 Hydroxyl → Methoxy | 50% ↓ solubility |
| Pyrimidine-NH → NO | Loss of kinase binding |
Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?
Methodological Answer: Discrepancies may stem from:
Q. Resolution Protocol :
Standardized Conditions : Acquire spectra in DMSO-d at 25°C with TMS reference.
2D NMR : HSQC and HMBC to assign ambiguous signals (e.g., chromenone carbonyl at δ 172.5 ppm in ) .
Q. What strategies improve the compound’s stability under physiological conditions?
Methodological Answer: Degradation Pathways :
- Hydroxyl Oxidation : Catalyzed by CYP3A4, forming a quinone intermediate .
- Hydrolysis : Chromenone lactone ring opening at pH > 8.0 .
Q. Stabilization Methods :
- Lyophilization : Store as lyophilized powder (≤ -20°C, argon atmosphere) .
- Buffered Formulations : Use citrate buffer (pH 5.0) to minimize hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
